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1.0 Introduction

Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-

inflammatory properties. However, like many NSAIDs, its oral administration can lead to

gastrointestinal irritation. Aceclofenac ethyl ester is an ester prodrug of Aceclofenac, which

may be developed to reduce gastric irritation. The development of an enteric-coated

formulation for Aceclofenac ethyl ester is a strategic approach to bypass the acidic

environment of the stomach and deliver the drug directly to the small intestine. This targeted

delivery can minimize gastric side effects and protect the drug from potential acid-catalyzed

hydrolysis.

These application notes provide a comprehensive guide for the development of enteric-coated

tablets of Aceclofenac ethyl ester, from preformulation studies to final product evaluation.

Due to the limited availability of specific formulation data for Aceclofenac ethyl ester, the

following protocols are based on established methodologies for the parent compound,

Aceclofenac, with adaptations appropriate for its ester prodrug.

2.0 Preformulation Studies
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A thorough preformulation investigation is critical to understanding the physicochemical

properties of Aceclofenac ethyl ester and guiding the formulation strategy.

2.1 Physicochemical Characterization

The fundamental properties of the Aceclofenac ethyl ester active pharmaceutical ingredient

(API) must be characterized.

Property Aceclofenac Ethyl Ester
Aceclofenac (for
reference)

Chemical Name

(2-ethoxy-2-oxoethyl) 2-[2-(2,6-

dichloroanilino)phenyl]acetate[

1]

2-[2-[2-[(2,6-

dichlorophenyl)amino]phenyl]a

cetyl]oxyacetic acid[2]

CAS Number 139272-67-6[1][3][4] 89796-99-6[2]

Molecular Formula C18H17Cl2NO4[1][3][4] C16H13Cl2NO4[2]

Molecular Weight 382.24 g/mol [1][3][4] 354.18 g/mol [2]

Appearance
White to off-white crystalline

powder (Expected)

White or almost white

crystalline powder[5]

Melting Point 70.00 °C[3] 149-153 °C[2][6]

Solubility

Expected to be poorly soluble

in water, with higher solubility

in organic solvents.

Practically insoluble in water;

solubility increases significantly

with pH.[7][8]

pKa Not available
~3.4 (Expected, as it's an

acidic drug)[9]

2.2 pH-Dependent Solubility Profile

The solubility of Aceclofenac is highly pH-dependent, a critical factor for enteric formulation

design. While specific data for the ethyl ester is unavailable, a similar profile is anticipated,

likely with overall lower aqueous solubility due to the ester group.
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Medium
Solubility of Aceclofenac
(mg/mL)

Expected Solubility of
Aceclofenac Ethyl Ester

0.1 N HCl (pH 1.2) 0.021 - 0.027[7]
Very Low (Lower than

Aceclofenac)

Acetate Buffer (pH 4.5) 0.199[7] Low

Phosphate Buffer (pH 6.8) 5.628[7]
Moderate (Sufficient for

dissolution)

Phosphate Buffer (pH 7.4) 5.76 Moderate to High

2.3 Stability Profile

Aceclofenac is susceptible to hydrolytic degradation in both acidic and alkaline conditions,

where it degrades to its active metabolite, diclofenac.[10][11][12] This instability in the

stomach's acidic environment strongly justifies the need for an enteric coating to protect the

ester linkage of Aceclofenac ethyl ester from premature hydrolysis.

3.0 Experimental Protocols

The overall workflow for developing the enteric-coated formulation is outlined below.

Phase 1: Preformulation & Core Tablet Development Phase 2: Enteric Coating & Final Evaluation

Preformulation Studies
(Solubility, Stability, Compatibility)

Formulation Development
(Excipient Selection)

Core Tablet Manufacturing
(Wet Granulation)

Core Tablet QC
(Hardness, Friability, DT)

Coating Solution
Development

Optimized
Core Tablets Coating Process

(Pan Coating)
Final Tablet QC

(Assay, Uniformity)
In-Vitro Dissolution

(2-Stage Test)

Click to download full resolution via product page

Figure 1: Overall Development Workflow.

3.1 Protocol 1: Core Tablet Formulation by Wet Granulation

Objective: To prepare immediate-release core tablets of Aceclofenac ethyl ester with optimal

disintegration and hardness characteristics suitable for coating. Wet granulation is chosen to
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improve the flow and compressibility of the powder blend, which is crucial for poorly soluble

drugs.[13][14]

Materials:

Aceclofenac Ethyl Ester (API)

Microcrystalline Cellulose (MCC) PH-101 (Diluent/Filler)

Croscarmellose Sodium (Superdisintegrant)

Polyvinylpyrrolidone (PVP K-30) (Binder)

Magnesium Stearate (Lubricant)

Purified Talc (Glidant)

Isopropyl Alcohol (Granulating Fluid)

Model Core Tablet Formulation:

Ingredient Function Quantity per Tablet (mg)

Aceclofenac Ethyl Ester API 105.5*

Microcrystalline Cellulose Diluent 80.0

Croscarmellose Sodium Disintegrant 10.0

PVP K-30 Binder 7.5

Croscarmellose Sodium Disintegrant 5.0

Purified Talc Glidant 1.0

Magnesium Stearate Lubricant 1.0

Total Weight 210.0

*Equivalent to 100 mg of Aceclofenac.
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Procedure:

Sifting: Sift Aceclofenac ethyl ester, microcrystalline cellulose, and the intragranular portion

of croscarmellose sodium through a #40 mesh sieve.

Dry Mixing: Blend the sifted materials in a suitable blender for 10 minutes.

Binder Preparation: Dissolve PVP K-30 in isopropyl alcohol to prepare the binder solution.

Wet Granulation: Add the binder solution to the dry mix slowly while mixing to form a

coherent damp mass.

Wet Milling: Pass the wet mass through a #12 mesh sieve to form granules.

Drying: Dry the granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on drying

(LOD) is below 2%.

Dry Milling: Sift the dried granules through a #20 mesh sieve.

Lubrication: Add the extragranular portion of croscarmellose sodium, talc, and magnesium

stearate (sifted through a #60 mesh) to the dried granules and blend for 5 minutes.

Compression: Compress the final blend into tablets using appropriate tooling to achieve the

target weight (210 mg) and hardness (5-7 kg/cm ²).

3.2 Protocol 2: Enteric Coating

Objective: To apply a pH-sensitive polymer coating to the core tablets that prevents drug

release in acidic conditions (pH 1.2) but dissolves readily in the neutral pH of the small intestine

(pH > 5.5). Eudragit® L 100-55 is a suitable polymer for this purpose.[15][16]

Materials:

Eudragit® L 100-55 (Enteric Polymer)

Triethyl Citrate (TEC) (Plasticizer)

Talc (Anti-tacking agent)
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Isopropyl Alcohol (Solvent)

Acetone (Co-solvent)

Model Enteric Coating Solution Formulation:

Ingredient Function % w/w of Solution

Eudragit® L 100-55 Enteric Polymer 8.0

Triethyl Citrate Plasticizer 0.8

Talc Anti-tacking Agent 2.4

Isopropyl Alcohol Solvent 54.0

Acetone Co-solvent 34.8

Total 100.0

Procedure:

Plasticizer Dispersion: Disperse Triethyl Citrate in the Isopropyl Alcohol/Acetone solvent

mixture.

Polymer Dissolution: Slowly add Eudragit® L 100-55 to the vortex of the solvent mixture and

stir until a clear solution is formed.[17]

Talc Suspension: Homogenize the talc into the polymer solution until a uniform suspension is

achieved.

Coating:

Pre-warm the core tablets in a coating pan to 40-45°C.

Apply the coating suspension using a spray gun while maintaining the specified process

parameters (e.g., pan speed, spray rate, atomization pressure).

Continue the process until the desired weight gain (typically 8-12% of the core tablet

weight) is achieved.
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Drying: Dry the coated tablets in the pan at 45-50°C for 30 minutes to ensure complete

solvent evaporation.

3.3 Protocol 3: Quality Control Evaluation of Coated Tablets

Objective: To assess the quality attributes of the final enteric-coated tablets to ensure they

meet pharmacopeial standards.

Quality Control Parameters & Specifications:

Test Specification

Appearance
Smooth, uniform, and elegant coating; free of

defects.

Weight Variation
Complies with USP/BP standards (Typically

±5% for this tablet weight).

Hardness
> 6 kg/cm ² (to withstand handling and

transport).

Friability < 1.0%.

Drug Content (Assay) 95.0% - 105.0% of the label claim.

Disintegration

No signs of disintegration in 0.1 N HCl for 2

hours. Disintegrates within 60 minutes in pH 6.8

buffer.

3.4 Protocol 4: Two-Stage In-Vitro Dissolution Testing

Objective: To verify the gastro-resistant and delayed-release properties of the enteric-coated

tablets, mimicking the transit from the stomach to the intestine.[18]
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Acid Stage (Simulated Gastric Fluid)

Buffer Stage (Simulated Intestinal Fluid)

Start Test
(t=0 min)

Medium: 900 mL 0.1 N HCl
Temp: 37°C | Paddle: 50 RPM

Run for 120 minutes

Sample at t=120 min

Specification:
Drug Release ≤ 10%

pH Adjustment
Add concentrated buffer

to reach pH 6.8

Proceed to
Buffer Stage

Continue run for 45-60 min

Sample at defined intervals
(e.g., 135, 150, 165, 180 min)

Specification:
Drug Release ≥ 80% at 45 min

Click to download full resolution via product page

Figure 2: Two-Stage Dissolution Test Workflow.
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Apparatus: USP Apparatus 2 (Paddle). Paddle Speed: 50 RPM.[8] Temperature: 37 ± 0.5°C.

Procedure:

Acid Stage:

Place 900 mL of 0.1 N HCl in each dissolution vessel.

Allow the medium to equilibrate to 37°C.

Place one tablet in each vessel and start the apparatus.

Operate for 2 hours.

Withdraw a sample of the medium and analyze for drug content. The percentage of drug

released should not exceed 10%.[18]

Buffer Stage:

After 2 hours, raise the pH of the medium to 6.8 by adding a pre-calculated volume of a

concentrated phosphate buffer solution.

Continue the dissolution test for an additional 45-60 minutes.

Withdraw samples at specified time points (e.g., 15, 30, 45 minutes after pH adjustment).

Analyze the samples for drug content. At least 80% of the drug should be released within

45 minutes in the buffer stage.[8]

3.5 Protocol 5: Analytical Method for Assay and Dissolution

Objective: To quantify Aceclofenac ethyl ester in the drug product and dissolution media

accurately. A stability-indicating HPLC method is recommended.

Chromatographic Conditions (Model Method):

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).[5][19]
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Flow Rate: 1.0 mL/min.

Detection Wavelength: 275 nm.[10][20]

Column Temperature: 25°C.

Injection Volume: 20 µL.

4.0 Data Presentation

Quantitative data from the formulation and evaluation process should be meticulously recorded

and presented for analysis.

Table 4.1: Core and Coated Tablet Physical Properties (Example Data)

Formulation
Code

Avg. Weight
(mg)

Hardness (
kg/cm ²)

Friability
(%)

Drug
Content (%)

Disintegrati
on Time
(min) (in pH
6.8 buffer)

Core Tablet 210.5 ± 2.1 6.2 ± 0.4 0.55 100.2 ± 1.5 4.5 ± 0.5

Coated Tablet 229.8 ± 2.5 7.5 ± 0.6 0.21 99.8 ± 1.8 8.2 ± 0.7

Table 4.2: In-Vitro Dissolution Profile (Example Data)

Time (minutes) Medium
% Cumulative Drug
Released

60 0.1 N HCl 0

120 0.1 N HCl 1.5

135 (15 min in buffer) pH 6.8 Buffer 45.8

150 (30 min in buffer) pH 6.8 Buffer 78.2

165 (45 min in buffer) pH 6.8 Buffer 91.5

180 (60 min in buffer) pH 6.8 Buffer 98.9
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5.0 Visualization of Mechanism

The functionality of the enteric coating relies on the pH-dependent solubility of the polymer.

Stomach (pH 1-3) Intestine (pH > 5.5)

Enteric Polymer
(e.g., Eudragit L 100-55)

-COOH groups are protonated

Polymer is Insoluble
Coating remains intact Drug Release Prevented Enteric Polymer

-COOH groups are ionized to -COO-

Gastric
Emptying Polymer becomes Soluble

Coating dissolves Rapid Drug ReleaseEnteric-Coated
Tablet

Ingestion

Click to download full resolution via product page

Figure 3: pH-Dependent Action of Enteric Coating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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